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[(1-Methyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine
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Overview
Description
(1-Methyl-1H-pyrazol-4-yl)methylamine is a chemical compound with the molecular formula C10H19N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with 3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of (1-Methyl-1H-pyrazol-4-yl)methylamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1-Methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(1-Methyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but has different substituents, leading to distinct chemical and biological properties.
(1-methyl-1H-pyrazol-4-yl)methylamine: This compound is structurally similar but may have different functional groups, affecting its reactivity and applications.
The uniqueness of (1-Methyl-1H-pyrazol-4-yl)methylamine lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
(1-Methyl-1H-pyrazol-4-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anti-inflammatory effects, as well as insights from recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring and a branched alkyl amine (3-methylbutyl). Its molecular formula is C10H19N3, with a molecular weight of approximately 181.28 g/mol. The structural uniqueness of this compound may contribute to its distinctive chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.
Biological Activities
1. Antimicrobial Properties
Research indicates that pyrazole derivatives, including (1-Methyl-1H-pyrazol-4-yl)methylamine, exhibit significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. In vitro studies have shown that certain pyrazole derivatives can selectively inhibit COX-2 with IC50 values in the low micromolar range, suggesting a mechanism for their anti-inflammatory effects .
The biological mechanisms through which (1-Methyl-1H-pyrazol-4-yl)methylamine exerts its effects are likely related to its interaction with specific biological targets, such as enzymes or receptors. For instance, the compound may act as a competitive inhibitor of COX enzymes, altering the production of pro-inflammatory mediators . Further research is necessary to elucidate these interactions comprehensively.
Research Findings
Recent studies have highlighted the potential pharmacological applications of (1-Methyl-1H-pyrazol-4-yl)methylamine:
- Antimicrobial Activity : In vitro assays demonstrated effectiveness against multiple bacterial strains, suggesting its utility in treating bacterial infections.
- Anti-inflammatory Activity : In animal models, compounds with similar structures have shown significant reductions in edema and inflammatory markers, indicating potential therapeutic benefits in conditions like arthritis .
Case Studies
A notable study investigated the anti-inflammatory effects of a series of pyrazole derivatives, including (1-Methyl-1H-pyrazol-4-yl)methylamine. The results indicated that these compounds could reduce inflammation in carrageenan-induced edema models more effectively than standard treatments like celecoxib .
Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |
---|---|---|---|
(1-Methyl-1H-pyrazol-4-yl)methylamine | TBD | TBD | TBD |
Celecoxib | 0.5 | 30 | 60 |
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-9(2)4-5-11-6-10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
OMJODYRXPVKZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CN(N=C1)C |
Origin of Product |
United States |
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